molecular formula C8H7BrN2 B1288204 2-broMo-6-Methyl-1H-benzo[d]iMidazole CAS No. 1388060-94-3

2-broMo-6-Methyl-1H-benzo[d]iMidazole

Cat. No.: B1288204
CAS No.: 1388060-94-3
M. Wt: 211.06 g/mol
InChI Key: JKSVPXYIGJVCNA-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole typically involves the bromination of 6-methyl-1H-benzo[d]imidazole. One common method is the reaction of 6-methyl-1H-benzo[d]imidazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of bromine or bromine-containing reagents in a controlled environment ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of 2-substituted-6-methyl-1H-benzo[d]imidazole derivatives.

    Oxidation: Formation of 6-methyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: Formation of 2,3-dihydro-6-methyl-1H-benzo[d]imidazole.

Scientific Research Applications

2-Bromo-6-methyl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Used in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1H-benzimidazole
  • 6-Bromo-1H-benzimidazole
  • 2-Chloro-6-methyl-1H-benzo[d]imidazole

Uniqueness

2-Bromo-6-methyl-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a methyl group on the benzimidazole ring. This combination enhances its reactivity and potential applications compared to other similar compounds. The specific substitution pattern also influences its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-6-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSVPXYIGJVCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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